molecular formula C10H18N4S B2602119 1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers CAS No. 1881414-78-3

1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers

Cat. No. B2602119
M. Wt: 226.34
InChI Key: AIXXXLMYRYNSRA-UHFFFAOYSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .


Synthesis Analysis

The synthesis of a novel series of bi-heterocyclic propanamides was accomplished by S-substitution of 5- [(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . The synthesis was initiated from ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .


Chemical Reactions Analysis

The ligands showed the taking out of a band at 3320 cm –1, which transitioned to a newly formed azomethine v (HC═N) functional group around 1632–1634 cm –1, which indicated that the aldo carbonyl group was condensed with the amine unit of the aminothiazole .


Physical And Chemical Properties Analysis

The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C; IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .

Scientific Research Applications

Synthesis and Characterization

  • Enantiomeric Synthesis

    The synthesis of enantiomerically pure thiazole derivatives showcases the potential of such compounds in stereoselective synthesis, leading to the creation of optically active spirocyclic cycloadducts. This process underscores the relevance of thiazole derivatives in the synthesis of complex molecular architectures with defined stereochemistry (Gebert & Heimgartner, 2002).

  • Crystallographic Studies

    Structural characterization through crystallography has been conducted on thiazole derivatives to understand their molecular and crystal structures. This is crucial for the development of compounds with specific physical and chemical properties, impacting their application in various scientific fields (Böck et al., 2020).

  • Sonochemical Synthesis

    Utilizing sonochemical methods for generating azomethine ylides that react with thiocarbonyl compounds demonstrates an innovative approach to synthesizing thiazolidines. Such methods highlight the versatility of thiazole derivatives in reacting under various conditions to yield novel cyclic compounds (Gebert et al., 2003).

  • DFT Investigations

    Spectroscopic characterization and Density Functional Theory (DFT) studies on thiazole derivatives provide valuable insights into their electronic structures and reactivity. This information is fundamental in designing molecules with desired electronic properties for applications in material science and pharmaceuticals (Al-Harthy et al., 2019).

Safety And Hazards

In general, the antibacterial activity of these compounds was much lower (MIC at 100–400 μg/mL) compared to the reference drug (MIC 25–50 μg/mL) .

Future Directions

Thiazole and its derivatives are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy .

properties

IUPAC Name

5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXXXLMYRYNSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine

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